Superior Binding Affinity of CGP 54626A Compared to First-Generation Antagonists
CGP 54626A demonstrates a sub-nanomolar to low nanomolar binding affinity (Kd) for the GABAB receptor, which is orders of magnitude higher than that of earlier antagonists like phaclofen [1]. This high affinity is consistent across both native and recombinant receptor systems .
| Evidence Dimension | Binding Affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 1.15 nM to 4.25 nM |
| Comparator Or Baseline | Phaclofen: Ki = ~120,000 nM (pKi = 3.92) |
| Quantified Difference | CGP 54626A is approximately 30,000- to 100,000-fold more potent |
| Conditions | Displacement of [3H]-CGP54626A binding to recombinant human GABAB(1b,2) receptors expressed in CHO cells |
Why This Matters
The exceptionally high affinity ensures complete receptor occupancy and reliable antagonism at low, experimentally practical concentrations, unlike weak antagonists that may not achieve full blockade.
- [1] Wood, M. D., et al. (2000). The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen. British Journal of Pharmacology, 131(6), 1050-1054. View Source
